molecular formula C18H18N2OS B1638380 (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol CAS No. 618383-33-8

(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1638380
CAS No.: 618383-33-8
M. Wt: 310.4 g/mol
InChI Key: DKPFBFMPFSENPA-UHFFFAOYSA-N
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Description

(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol (CAS: 618383-33-8) is a pyrazole-based small molecule with a molecular formula of C₁₈H₁₈N₂OS and a molecular weight of 310.42 g/mol . Structurally, it features:

  • A pyrazole core substituted at position 1 with a 4-methylphenyl group (p-tolyl) and at position 3 with a 4-(methylthio)phenyl group.
  • A methanol (-CH₂OH) functional group at position 4 of the pyrazole ring.

The compound is commercially available in reagent-grade purity (≥95%) for laboratory use, with bulk quantities offered by suppliers like US Biological Life Sciences and Fluorochem .

Properties

IUPAC Name

[1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-11,21H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFBFMPFSENPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)SC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166662
Record name 1-(4-Methylphenyl)-3-[4-(methylthio)phenyl]-1H-pyrazole-4-methanol
Source EPA DSSTox
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-33-8
Record name 1-(4-Methylphenyl)-3-[4-(methylthio)phenyl]-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618383-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-3-[4-(methylthio)phenyl]-1H-pyrazole-4-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(4-METHYLPHENYL)-3-(4-(METHYLTHIO)PHENYL)-1H-PYRAZOL-4-YL)METHANOL
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Preparation Methods

Hydrazine-Diketone Cyclization

A widely adopted method involves reacting a substituted hydrazine with a 1,3-diketone. For example, 4-methylphenylhydrazine can react with a diketone bearing the 4-(methylthio)phenyl group. In US Patent 5466823A, similar pyrazole syntheses use sodium methoxide to deprotonate diketones, followed by hydrazine addition.

Representative Procedure :

  • Diketone Preparation :
    Ethyl trifluoroacetate (1.33 g, 9.3 mmol) and 4-(methylthio)acetophenone (1.32 g, 8.5 mmol) are combined in ether with sodium methoxide (2.11 g, 9.8 mmol) to form 1-[4-(methylthio)phenyl]-1,3-diketone.
  • Cyclization :
    The diketone (1.43 g, 5.7 mmol) is refluxed with 4-methylphenylhydrazine hydrochloride (1.39 g, 6.2 mmol) in ethanol for 15–17 hours. The product precipitates upon cooling and is recrystallized from ethyl acetate/isooctane.

Key Parameters :

  • Yield : 41–60% (dependent on substituent steric effects).
  • Catalyst : Sodium methoxide or aqueous alkali.
  • Solvent : Ethanol or THF.

Introduction of the Methanol Group at the 4-Position

The methanol group at the pyrazole’s 4-position is introduced via reduction of a carbonyl precursor or functional group interconversion.

Reduction of Pyrazole-4-Carbaldehydes

Pyrazole-4-carbaldehydes serve as intermediates, reduced to methanol derivatives using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Procedure from ACS Omega (2022) :

  • Formylation :
    A pyrazole intermediate undergoes Vilsmeier-Haack formylation with POCl₃ and DMF to yield 4-carbaldehyde.
  • Reduction :
    The aldehyde (1.0 mmol) is treated with NaBH₄ (2.0 mmol) in methanol at 0°C for 2 hours. The product is purified via recrystallization.

Data Table :

Step Reagent Conditions Yield (%)
Formylation POCl₃, DMF 0°C → reflux 75–85
Reduction NaBH₄ 0°C, 2 h 90–95

Direct Hydroxymethylation via Grignard Addition

An alternative approach involves nucleophilic addition to a pyrazole-4-carbonyl compound.

Example :

  • Ketone Formation :
    Pyrazole-4-carbonyl chloride is reacted with 4-methylphenylmagnesium bromide to form a ketone.
  • Reduction :
    The ketone is reduced using LiAlH₄ in THF to yield the methanol derivative.

Challenges :

  • Regioselectivity in Grignard addition.
  • Over-reduction risks necessitate controlled conditions.

Functionalization of Preformed Pyrazole Cores

For compounds with preconstructed pyrazole rings, late-stage functionalization can introduce the methanol group.

Chloromethylation Followed by Hydrolysis

Ambeed’s protocol for (1-Methyl-1H-pyrazol-4-yl)methanol illustrates this approach:

  • Chlorination :
    (1-Methylpyrazol-4-yl)methanol (9 g) is treated with SOCl₂ in DCM at 0–20°C for 3 hours to form 4-(chloromethyl)-1-methylpyrazole.
  • Hydrolysis :
    The chlorinated intermediate is refluxed with aqueous NaOH to regenerate the methanol group.

Optimization :

  • Solvent : Dichloromethane minimizes side reactions.
  • Yield : 60–70% after purification.

One-Pot Multistep Synthesis

Recent advances favor one-pot methodologies to improve efficiency.

Integrated Workflow :

  • Cyclocondensation :
    4-Methylphenylhydrazine and 1-[4-(methylthio)phenyl]-1,3-diketone react in ethanol under reflux.
  • In Situ Formylation :
    POCl₃ and DMF are added to form the 4-carbaldehyde.
  • Reduction :
    NaBH₄ is introduced directly into the reaction mixture.

Advantages :

  • Eliminates intermediate isolation.
  • Total yield improves to 50–60%.

Analytical and Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
  • HPLC : Purity >98% is achieved using C18 columns with acetonitrile/water gradients.

Recrystallization

Ethanol or ethyl acetate/isooctane mixtures yield high-purity crystals.

Challenges and Optimization Opportunities

  • Regioselectivity :
    Competing 1,3- vs. 1,5-substitution in pyrazole formation requires careful stoichiometry.
  • Steric Hindrance :
    Bulky 4-(methylthio)phenyl groups slow reaction kinetics, necessitating extended reflux times.
  • Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) or ethanol reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring or the aromatic rings using hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, or H2O2 (Hydrogen peroxide).

    Reducing agents: H2 (Hydrogen gas) with a catalyst like Pd/C (Palladium on carbon).

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation products: Corresponding aldehydes or ketones.

    Reduction products: Fully or partially hydrogenated compounds.

    Substitution products: Compounds with new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As a building block for the synthesis of more complex molecules.

    Catalysis: As a ligand in catalytic reactions.

Biology

    Pharmacology: Potential use as a pharmacophore in drug design due to its pyrazole core.

Medicine

    Therapeutic agents: Investigation of its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry

    Material science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol would depend on its specific application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. The pyrazole ring can interact with various molecular targets, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol, highlighting variations in substituents, molecular properties, and safety

Compound Name & CAS No. Molecular Formula Substituents (Positions 1 & 3) Molecular Weight (g/mol) Key Properties & Safety Data
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol (618383-33-8) C₁₈H₁₈N₂OS 1: 4-Methylphenyl; 3: 4-(Methylthio)phenyl 310.42 Purity: ≥95%; Storage: Room temperature; No GHS hazards listed.
(1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol (618441-67-1) C₁₇H₁₅ClN₂O 1: 3-Chlorophenyl; 3: 4-Methylphenyl 298.77 No safety data available.
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (618383-30-5) C₁₇H₁₆N₂OS 1: Phenyl; 3: 4-(Methylthio)phenyl 296.39 Purity: 95%; GHS hazard: Causes skin/eye irritation; Use PPE .
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (499770-87-5) C₁₁H₁₂N₂O 1: Methyl; 3: Phenyl 188.23 Appearance: Powder; No safety data available.
(1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol (2088635-66-7) C₁₁H₉F₃N₂O 1: 3-Trifluoromethylphenyl; 3: Unsubstituted 242.20 Physicochemical Not reported.

Key Observations:

Substituent Effects on Molecular Weight :

  • The 4-(methylthio)phenyl group contributes significantly to molecular weight (e.g., 310.42 vs. 296.39 in vs. 10).
  • Halogenated derivatives (e.g., 3-chlorophenyl in ) exhibit lower molecular weights due to smaller substituents.

Electronic and Steric Influences: Electron-donating groups (e.g., methyl in ) may enhance solubility in nonpolar solvents.

Safety Profiles :

  • Compounds with methylthio groups (e.g., ) require stringent safety protocols (ventilation, PPE) due to irritation risks.
  • Chlorinated analogs (e.g., ) lack documented safety data, necessitating caution.

Biological Activity

The compound (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol, often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activity of (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol has been investigated primarily in the context of its anticancer properties. Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has shown that compounds containing the pyrazole moiety can inhibit cell proliferation in several cancer types. For instance, a study highlighted the effectiveness of related pyrazole derivatives against breast cancer cell lines such as MDA-MB-231 and liver cancer cells HepG2. The IC50 values for these compounds ranged from 2.43 to 14.65 µM, indicating potent growth inhibition compared to non-cancerous cells .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
Compound AMDA-MB-2312.43High
Compound BHepG24.98Moderate
Compound CLLC-PK1>50Low

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of microtubule assembly. For example, compounds have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 µM in MDA-MB-231 cells, confirming their role as apoptosis-inducing agents .

Apoptosis Induction

The morphological changes observed in treated cancer cells suggest that these compounds may activate intrinsic apoptotic pathways. The enhancement of caspase-3 activity is a critical marker for apoptosis, further supporting the potential therapeutic application of these pyrazole derivatives in oncology.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have also been studied for their anti-inflammatory effects. A related study on pyrazolo[1,5-a]quinazolines demonstrated that certain derivatives exhibited significant inhibition of NF-κB/AP-1 reporter activity at low micromolar concentrations . This suggests that similar compounds may also possess anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Related Pyrazole Compounds

CompoundTarget ActivityIC50 (µM)
Compound DNF-κB Inhibition30.1
Compound EJNK3 Binding<50

Q & A

Q. What are the established synthetic routes for (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol, and what key reaction conditions are required?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid yields pyrazole derivatives (45% yield) after recrystallization . Key conditions include:

  • Solvent systems : Ethanol, methanol, or glacial acetic acid for reflux.
  • Catalysts : Triethylamine (TEA) for regioselective cyclization .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol) .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. For pyrazole derivatives, single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 16.83°–51.68° for substituents) and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing crystal packing) . Complementary methods include:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methylthio vs. methylphenyl groups).
  • FTIR : Hydroxyl (~3200 cm1^{-1}) and C–S (thioether, ~650 cm1^{-1}) stretches .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water. Methanol is preferred for recrystallization .
  • Stability : Sensitive to prolonged light exposure due to the thioether group. Store at –20°C under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyrazole ring formation?

Regioselectivity in pyrazole synthesis is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., –NO2_2) direct cyclization to specific positions.
  • Catalytic additives : TEA enhances nucleophilic attack at the β-keto position, favoring 1,3,4-trisubstituted pyrazoles .
  • Kinetic vs. thermodynamic control : Longer reflux times (5–7 hours) favor thermodynamically stable regioisomers . Validate outcomes via 1H^1\text{H}-NMR coupling constants and NOESY .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., cytotoxic vs. non-cytotoxic results) may arise from:

  • Assay variability : Dose-dependent effects (e.g., 30–60% inhibition at 400 nM–1 µM in stem cell studies) .
  • Impurity profiles : HPLC-MS purity checks (>95%) are critical; byproducts like unreacted hydrazines can confound results .
  • Cell line specificity : Test across multiple lines (e.g., carcinoma vs. embryonic cells) .

Q. What crystallographic challenges arise during refinement of this compound’s structure?

Common issues include:

  • Disorder in flexible groups : Methylthio or methanol moieties may require anisotropic displacement parameter (ADP) constraints .
  • Hydrogen bonding ambiguity : Use SHELXL’s DFIX command to refine O–H···N distances (e.g., 1.82 Å ± 0.02) .
  • Twinned crystals : Employ TWIN/BASF commands in SHELXL for high-Rint_\text{int} datasets .

Q. What alternative synthetic routes could improve yield or scalability?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization at 150°C) .
  • Catalytic methods : Pd-mediated cross-coupling for late-stage functionalization of the pyrazole core .
  • Flow chemistry : Continuous processing minimizes side reactions in multi-step syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

  • DFT calculations : Predict regioselectivity by comparing transition-state energies for cyclization pathways.
  • Docking studies : Identify binding interactions with biological targets (e.g., GSK-3β inhibition via pyrazole-thioether motifs) .
  • ADMET profiling : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the methanol group .
  • Characterization : Combine SC-XRD with solid-state NMR for polymorph identification .
  • Biological testing : Include positive controls (e.g., GSK-3 Inhibitor XIII) to benchmark activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol

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